molecular formula C16H13BO2 B11745803 2-(Naphthalen-1-yl)phenylboronic acid

2-(Naphthalen-1-yl)phenylboronic acid

Cat. No.: B11745803
M. Wt: 248.1 g/mol
InChI Key: AOYYQPPLTDMTIY-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)phenylboronic acid: is an organoboron compound that features a naphthalene ring and a phenyl ring connected to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)phenylboronic acid typically involves the reaction of naphthalene with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 110°C, for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Naphthalen-1-yl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group and stabilize the reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 2-(Naphthalen-1-yl)phenylboronic acid is unique due to the presence of both naphthalene and phenyl rings, which provide a balance of steric hindrance and electronic effects. This makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H13BO2

Molecular Weight

248.1 g/mol

IUPAC Name

(2-naphthalen-1-ylphenyl)boronic acid

InChI

InChI=1S/C16H13BO2/c18-17(19)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,18-19H

InChI Key

AOYYQPPLTDMTIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)(O)O

Origin of Product

United States

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